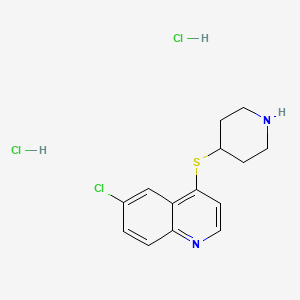

6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride

CAS No.: 882865-05-6

Cat. No.: VC16028567

Molecular Formula: C14H17Cl3N2S

Molecular Weight: 351.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882865-05-6 |

|---|---|

| Molecular Formula | C14H17Cl3N2S |

| Molecular Weight | 351.7 g/mol |

| IUPAC Name | 6-chloro-4-piperidin-4-ylsulfanylquinoline;dihydrochloride |

| Standard InChI | InChI=1S/C14H15ClN2S.2ClH/c15-10-1-2-13-12(9-10)14(5-8-17-13)18-11-3-6-16-7-4-11;;/h1-2,5,8-9,11,16H,3-4,6-7H2;2*1H |

| Standard InChI Key | HIWXQHWNJBHNER-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1SC2=C3C=C(C=CC3=NC=C2)Cl.Cl.Cl |

Introduction

6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride is a chemical compound with the molecular formula C14H17Cl3N2S2. It is identified by the CAS number 882865-05-6 and the European Community (EC) number 669-077-1 . This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in pharmaceuticals and other fields.

Safety and Hazards

6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Handling this compound requires appropriate protective equipment and precautions.

| Hazard Code | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Synthesis and Applications

While specific synthesis methods for 6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride are not detailed in the available literature, quinoline derivatives are generally synthesized through various organic reactions involving the formation of the quinoline ring and subsequent modification. These compounds are often explored for their potential biological activities, including antimicrobial, antimalarial, and anticancer properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume